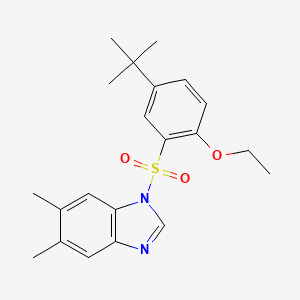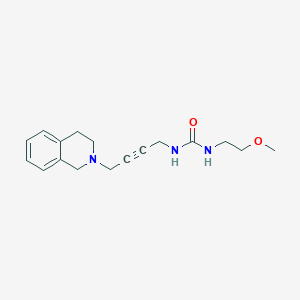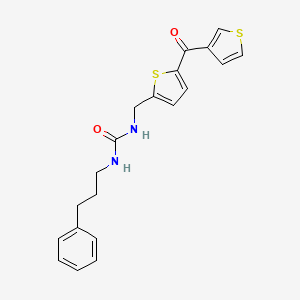
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as tert-butyl, ethoxy, sulfonyl, and benzodiazole. While the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl and benzodiazole structures have been synthesized and analyzed, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized using di-tert-butyl dicarbonate with 2-aminobenzimidazole, indicating that tert-butyl groups can be introduced into benzodiazole structures through such reagents . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a precursor compound with NaBH4, suggesting that reduction reactions may be a key step in the synthesis of complex molecules containing tert-butyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was found to crystallize in an orthorhombic lattice with specific unit cell parameters, and the structure was stabilized by intermolecular hydrogen bonding . This suggests that the compound of interest may also form specific crystalline structures and exhibit hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve intermolecular interactions that can affect the overall stability and reactivity of the molecule. The presence of hydrogen bonds, as seen in the crystal structure of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, indicates that such interactions are crucial in the formation of stable crystal networks . Additionally, the antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine suggests that these compounds can interact with biological targets, which may also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The thermal stability of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was assessed using DSC and TGA, indicating that thermal analysis is important for understanding the stability of such compounds . The electrostatic potential of Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was studied to identify reactive sites, which is relevant for predicting the reactivity of the compound of interest .
科学的研究の応用
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives like N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, reveals their significant impact on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies suggest the potential of sulfonamide derivatives in designing metal-based therapeutic agents with specific DNA interaction capabilities, leading to cell death primarily through apoptosis in human tumor cells (González-Álvarez et al., 2013).
Arylsulfonylation Products of Benzimidazoles
Investigations into the crystal structures of arylsulfonylation products of benzimidazoles highlight the versatility of sulfonamide groups in modifying molecular arrangements and enhancing interaction potentials, such as weak C—H...O hydrogen-bonding interactions. This research underscores the importance of sulfonamide derivatives in crystal engineering and the development of materials with specific physical properties (Okmanov et al., 2022).
Synthesis of Ultraviolet Absorbers
The synthesis of benzotriazole derivatives, such as 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole, demonstrates the application of sulfonamide derivatives in creating effective ultraviolet absorbers. These compounds show promising results in protecting against UV radiation, indicating their potential use in sunscreen formulations and materials designed to prevent UV-induced damage (Hu Xiao-bo, 2006).
Organic Magnetic Materials
The synthesis and characterization of benzimidazole-based organic magnetic materials, incorporating tert-butyl and aminoxyl groups, offer insights into the role of hydrogen bonds in determining the magnetic properties of organic compounds. This research contributes to the development of organic magnetic materials with potential applications in data storage and spintronics (Ferrer et al., 2001).
Schiff Base Compounds with Bioactive Properties
Schiff base compounds derived from sulfonamide groups exhibit significant biological activities, including antibacterial, antifungal, and antioxidant properties. These findings underscore the potential of sulfonamide derivatives in the development of new therapeutic agents with diverse biological activities (Sirajuddin et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-19-9-8-16(21(4,5)6)12-20(19)27(24,25)23-13-22-17-10-14(2)15(3)11-18(17)23/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGRHYIRGOXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)




![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)
![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)


![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)
![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)
![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)
